12(S)-HHTrE

BLT2 agonism GPCR signaling leukotriene receptor pharmacology

12(S)-HHTrE (also designated 12-HHT or 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid, CAS 54397-84-1) is a 17-carbon trienoic fatty acid metabolite biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is enzymatically produced by thromboxane A2 (TXA2) synthase from prostaglandin H2 (PGH2), concurrently with TXA2, and constitutes one of the three primary eicosanoids released upon human platelet activation.

Molecular Formula C17H28O3
Molecular Weight 280.4 g/mol
Cat. No. B10767337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12(S)-HHTrE
Molecular FormulaC17H28O3
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+
InChIKeyKUKJHGXXZWHSBG-NDXHYAEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12(S)-HHTrE for Scientific Procurement: Endogenous BLT2 Ligand Sourcing and Research-Grade Specifications


12(S)-HHTrE (also designated 12-HHT or 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid, CAS 54397-84-1) is a 17-carbon trienoic fatty acid metabolite biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway [1]. It is enzymatically produced by thromboxane A2 (TXA2) synthase from prostaglandin H2 (PGH2), concurrently with TXA2, and constitutes one of the three primary eicosanoids released upon human platelet activation [2]. 12(S)-HHTrE functions as an endogenous agonist for the leukotriene B4 receptor type 2 (BLT2), fully activating this GPCR in vivo and driving chemotactic responses in mast cells and keratinocytes [3]. For research procurement, stereochemical purity at the 12S-hydroxyl position and defined double-bond geometry (5Z,8E,10E) are critical parameters that distinguish bioactive 12(S)-HHTrE from inactive isomers or degradation products [1].

Why 12(S)-HHTrE Cannot Be Substituted with Generic BLT2 Agonists or Alternative Arachidonic Acid Metabolites


12(S)-HHTrE occupies a distinct functional niche that precludes simple substitution with alternative BLT2 ligands or arachidonic acid metabolites. While BLT2 was originally characterized as a low-affinity receptor for leukotriene B4 (LTB4), 12(S)-HHTrE acts as a higher-potency endogenous ligand that fully activates the receptor in vivo [1]. Unlike LTB4, which signals primarily through BLT1 to mediate pro-inflammatory neutrophil recruitment, 12(S)-HHTrE selectively engages BLT2 to drive keratinocyte migration, epithelial homeostasis, and wound repair without the BLT1-associated inflammatory amplification [2]. Furthermore, synthetic BLT2 agonists such as CAY10583 activate the same receptor but exhibit distinct pharmacokinetic profiles and may not replicate the endogenous ligand's tissue-specific biosynthesis or metabolic conversion to bioactive downstream metabolites (12-KHT and 10,11dh-12-KHT) that retain BLT2 agonistic activity [3]. Substituting with 12(S)-HETE (a 12-lipoxygenase product) or 12-HETrE derivatives introduces different receptor selectivity profiles and metabolic fates, fundamentally altering experimental outcomes. The evidence below quantifies these differentiation dimensions.

12(S)-HHTrE Quantitative Differentiation Evidence: Procurement-Relevant Comparator Data


BLT2 Endogenous Ligand Activity: 12(S)-HHTrE Versus LTB4 Receptor Activation Profile

12(S)-HHTrE acts as a natural lipid agonist of BLT2 that fully activates the receptor in vivo, whereas LTB4 functions as a low-affinity ligand at BLT2 with primary signaling through BLT1 [1]. In CHO cells expressing human BLT2, 12(S)-HHTrE at 1 µM induced a robust calcium mobilization response comparable to synthetic agonists, while LTB4 required substantially higher concentrations for equivalent BLT2 activation [1]. Bone marrow-derived mast cells (BMMCs) from wild-type mice exhibited directed chemotaxis toward 12(S)-HHTrE at low nanomolar concentrations, whereas BMMCs from BLT2-deficient mice showed no migration response, confirming receptor-specific activity [1].

BLT2 agonism GPCR signaling leukotriene receptor pharmacology endogenous ligand characterization

Anti-Inflammatory Activity: 12(S)-HHTrE Suppression of UV-Induced IL-6 in Keratinocytes with Concentration-Dependent Quantification

12(S)-HHTrE suppresses ultraviolet B (UVB)-induced interleukin-6 (IL-6) synthesis in human HaCaT keratinocytes in a concentration-dependent manner, distinguishing it from other arachidonic acid metabolites that lack this protective epithelial function [1]. The anti-inflammatory activity is mediated through upregulation of MKP-1 (mitogen-activated protein kinase phosphatase-1), which inhibits the UVB-stimulated p38 MAPK/NF-κB pathway [1]. Unlike COX-derived prostaglandins that primarily modulate vascular tone and nociception, or 12(S)-HETE that signals through distinct receptors, 12(S)-HHTrE's IL-6 suppression represents a receptor-mediated epithelial protective mechanism [1].

anti-inflammatory IL-6 inhibition keratinocyte biology UV response p38 MAPK pathway

Epidermal Wound Healing Acceleration: 12(S)-HHTrE/BLT2 Axis Versus Aspirin-Mediated 12-HHT Depletion

12(S)-HHTrE accumulates in wound fluid following skin injury and accelerates epidermal wound closure through BLT2-dependent keratinocyte migration [1]. BLT2-deficient mice exhibit significantly impaired re-epithelialization and delayed wound closure after skin punching compared to wild-type controls [1]. Aspirin administration (COX inhibition) reduces endogenous 12(S)-HHTrE production and delays wound closure in wild-type mice, an effect that is abrogated in BLT2-deficient animals, confirming the 12-HHT/BLT2 axis as the mechanistic target [1]. In vitro scratch assays demonstrate that 12(S)-HHTrE accelerates wound gap closure in primary keratinocytes and keratinocyte cell lines through TNF-α and MMP production [1].

wound healing keratinocyte migration re-epithelialization BLT2 signaling aspirin mechanism

Metabolic Stability and Bioactive Metabolite Retention: 12(S)-HHTrE Oxidation Products Maintain BLT2 Agonism Unlike Prostaglandin Degradation

12(S)-HHTrE undergoes avid oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-oxoHTrE (12-KHT), which is subsequently reduced to 10,11-dihydro-12-KHT [1]. In contrast to prostaglandins, whose metabolic oxidation generally abolishes receptor activity, the agonistic activities of 12-KHT and 10,11-dihydro-12-KHT on BLT2 remain comparable to that of the parent 12(S)-HHTrE molecule [1]. 12(S)-HHTrE serves as an excellent substrate for porcine kidney 15-PGDH with a Km value of 0.8 µM, demonstrating high affinity for this metabolic enzyme [2]. This retention of bioactivity through oxidative metabolites distinguishes 12(S)-HHTrE from other eicosanoids whose degradation terminates signaling.

lipid metabolism 15-PGDH bioactive metabolites BLT2 agonism oxidative stability

Bronchial Epithelial Proliferation and Barrier Integrity: 12(S)-HHTrE Enhancement Versus BLT2 Knockdown or Antagonism

12(S)-HHTrE stimulation of 16HBE human bronchial epithelial cells enhances proliferation, migration, and epithelial barrier integrity through BLT2 activation [1]. In contrast, RNAi-mediated BLT2 knockdown or treatment with the BLT2 antagonist LY255283 produces opposite effects, reducing proliferation, impairing migration, and compromising barrier function [1]. 12(S)-HHTrE treatment increases the expression of tight junction proteins occludin and claudin-4 and elevates transepithelial electrical resistance (TER), indicating improved epithelial barrier function [1]. This bidirectional evidence establishes 12(S)-HHTrE as a positive regulator of airway epithelial homeostasis through BLT2.

airway epithelium transepithelial electrical resistance tight junction proteins asthma research BLT2 modulation

Hepatocellular Carcinoma: 12(S)-HHTrE as High-Affinity BLT2 Ligand Driving CTNNB1/YAP1 Tumorigenic Cascade

12(S)-HHTrE functions as a high-affinity oxylipin ligand for leukotriene B4 receptor 2 (LTB4R2/BLT2) in the liver tumor microenvironment, where activated hepatic stellate cells (aHSC) expressing CYP1B1 release 12(S)-HHTrE to promote hepatocellular carcinoma (HCC) progression [1]. Genetic or pharmacological inhibition of LTB4R2 recapitulates CTNNB1 (β-catenin) and YAP1 inactivation and tumor suppression both in culture and in vivo [1]. Conditioned medium from aHSCs reproduces the LTB4R2-mediated tumor-promoting effects of 12(S)-HHTrE in HCC cells, and patient-derived HCC organoid growth is blunted by LTB4R2 antagonism or knockdown [1]. This positions 12(S)-HHTrE as a critical tumor-promoting mediator distinct from other oxylipins such as LTB4, which signals primarily through BLT1 in immune cell recruitment.

hepatocellular carcinoma BLT2 CTNNB1 YAP1 cancer-associated fibroblasts CYP1B1

12(S)-HHTrE Optimal Application Scenarios for Research Procurement and Experimental Design


BLT2 Receptor Pharmacology: Endogenous Ligand Reference Standard for GPCR Activation Studies

12(S)-HHTrE serves as the definitive endogenous reference ligand for BLT2 receptor characterization studies. Procurement is warranted for calcium mobilization assays in BLT2-expressing CHO cells, mast cell chemotaxis experiments requiring BLT2-dependent migration at low nanomolar concentrations, and comparative studies evaluating synthetic BLT2 agonists (e.g., CAY10583) against the natural ligand [1]. Unlike LTB4, which activates both BLT1 and BLT2 with different affinities, 12(S)-HHTrE provides BLT2-selective activation essential for dissecting receptor-specific downstream signaling pathways [1].

Epithelial Wound Healing and Keratinocyte Migration Models: Endogenous Mediator Validation

12(S)-HHTrE is the endogenous mediator of BLT2-driven epidermal wound repair, accumulating in wound fluid and accelerating keratinocyte migration [1]. This compound is essential for in vitro scratch assays using primary keratinocytes or HaCaT cells to validate BLT2-dependent migration mechanisms, as well as for in vivo wound healing studies in murine models where BLT2-deficiency or aspirin administration impairs closure [1]. Researchers investigating aspirin's dermal side effects require 12(S)-HHTrE as the analytical reference standard for quantifying COX-dependent 12-HHT depletion [1].

Airway Epithelial Biology: BLT2-Mediated Barrier Integrity and Tight Junction Studies

12(S)-HHTrE is required as the endogenous BLT2 agonist in studies of bronchial epithelial cell proliferation, migration, and barrier function. Procurement supports TER measurements, tight junction protein (occludin, claudin-4) expression analysis, and p38 MAPK phosphorylation studies in 16HBE cells [1]. The compound serves as the positive control for experiments utilizing BLT2 siRNA knockdown or antagonist LY255283 treatment, enabling bidirectional validation of BLT2's role in airway epithelial homeostasis and asthma pathophysiology [1].

Hepatocellular Carcinoma Research: LTB4R2-CTNNB1-YAP1 Oncogenic Axis Studies

12(S)-HHTrE is the high-affinity endogenous ligand driving the LTB4R2-CTNNB1-YAP1 tumorigenic cascade in HCC [1]. Procurement is essential for studies investigating activated hepatic stellate cell (aHSC)-derived oxylipin signaling in the liver tumor microenvironment, validation of LTB4R2 antagonists in patient-derived HCC organoids, and experiments examining CYP1B1-expressing aHSC conditioned medium effects on HCC cell proliferation [1]. 12(S)-HHTrE serves as both the analytical standard for quantifying tumor-associated oxylipin levels and the positive control ligand for LTB4R2 activation studies in oncology research [1].

Quote Request

Request a Quote for 12(S)-HHTrE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.